![molecular formula C87H117N13O19S2 B1264698 Quinupristin-dalfopristin](/img/structure/B1264698.png)
Quinupristin-dalfopristin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinupristin-dalfopristin is an organic molecular entity.
Applications De Recherche Scientifique
Antibacterial Action and Resistance
Quinupristin-dalfopristin, known for its unique dual mode of action, is highly active against serious Gram-positive infections. It is expected to have a low potential for resistance development due to its dual action. However, some cases of emerging resistance have been observed, particularly in pathogens like methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. The incidence of such resistance is generally low, highlighting the drug's robustness against resistance development in clinical applications (Dowzicky et al., 2000). Additionally, resistance can occur through various mechanisms, including enzymatic modification, efflux mediated by an adenosine triphosphate-binding protein, and alteration of the target site. Interestingly, resistance is rare in human isolates of staphylococci and Enterococcus faecium but is more common in isolates recovered from food animals, which is attributed to the use of virginiamicin as a feed additive (Hershberger et al., 2004).
Virulence Factor Attenuation
This compound, even at subinhibitory concentrations, exhibits the ability to reduce the release of virulence factors by Staphylococcus aureus, suggesting its potential in not just killing the bacteria but also in attenuating its ability to cause harm. This property might be particularly beneficial in treating infections where both bactericidal and anti-toxin activities are advantageous (Koszczol et al., 2006).
Impact on Vasomotor Tone
Research investigating the effects of this compound on vasomotor tone in the intact peripheral microcirculation found that the drug does not significantly impact arteriolar diameter or vasodilation evoked by various agonists. This indicates that this compound does not significantly affect vasomotor tone, an important consideration in evaluating its systemic effects (Tsueshita et al., 2002).
In vitro and In Vivo Activities
This compound has shown activity against Pneumocystis carinii in both in vitro and in vivo settings, reducing the organism burden significantly. This finding opens up possibilities for its use in treating infections caused by Pneumocystis carinii, adding to the drug's versatility and effectiveness (Walzer et al., 2001).
Propriétés
Formule moléculaire |
C87H117N13O19S2 |
---|---|
Poids moléculaire |
1713.1 g/mol |
Nom IUPAC |
N-[(3S,6S,12R,15S,16R,19S)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,10R,11R,12E,17E,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone |
InChI |
InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9+,12-11+,23-18+/t31-,35?,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31?,32-/m11/s1 |
Clé InChI |
PPKJUHVNTMYXOD-HVWWIRKTSA-N |
SMILES isomérique |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CC(C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2C1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)/C)C)C(C)C |
SMILES canonique |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |
Synonymes |
quinupristin-dalfopristin RP 59500 RP-59500 Synercid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.